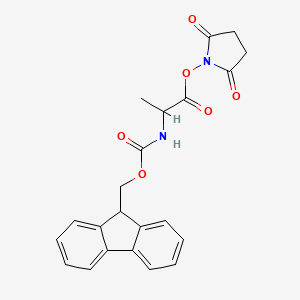

Fmoc-L-alanine succinimidyl ester

説明

BenchChem offers high-quality Fmoc-L-alanine succinimidyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-alanine succinimidyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6/c1-13(21(27)30-24-19(25)10-11-20(24)26)23-22(28)29-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBMNXOJLBTQHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility and Stability of Fmoc-L-alanine Succinimidyl Ester in DMF and DMSO: A Senior Application Scientist's Guide

An In-Depth Technical Guide

Abstract

Fmoc-L-alanine succinimidyl ester is a pivotal reagent in modern drug development and biochemical research, primarily utilized for peptide synthesis and the conjugation of molecules via primary amines. The efficacy of these applications is critically dependent on the reagent's dissolution and stability in the chosen solvent system. This technical guide provides an in-depth analysis of the solubility and stability of Fmoc-L-alanine succinimidyl ester in two of the most prevalent polar aprotic solvents: N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with field-proven insights, offering researchers a comprehensive resource for optimizing their experimental workflows, ensuring reproducibility, and mitigating common side reactions. We will explore the physicochemical properties of the solute and solvents, present comparative solubility data, detail the mechanisms of degradation, and provide robust, step-by-step protocols for solution preparation and empirical solubility determination.

Introduction: The Critical Role of Solvent Choice

The N-α-9-fluorenylmethyloxycarbonyl (Fmoc) protected, N-hydroxysuccinimide (NHS) ester of L-alanine is an activated amino acid derivative designed for the efficient formation of amide bonds. Its application in Solid-Phase Peptide Synthesis (SPPS) and bioconjugation hinges on its ability to be completely dissolved to ensure homogenous reaction kinetics.[] Incomplete dissolution leads to reduced coupling efficiency, the formation of deletion sequences in peptides, and non-reproducible results.[2]

The choice of solvent is therefore not a trivial procedural detail but a critical parameter that dictates the success of the synthesis. DMF has long been considered the "gold standard" in SPPS due to its excellent solvating properties.[3][4] However, increasing regulatory scrutiny over its toxicity has catalyzed the search for greener and safer alternatives, with DMSO emerging as a powerful contender.[3][5] This guide aims to equip researchers with the necessary knowledge to navigate the nuances of using Fmoc-L-alanine succinimidyl ester in both DMF and DMSO, ensuring both optimal performance and laboratory safety.

Foundational Physicochemical Properties

A molecule's solubility is governed by the interplay of its structure with that of the solvent. Understanding the properties of each component is fundamental to predicting and troubleshooting dissolution.

-

Fmoc-L-alanine Succinimidyl Ester: This molecule possesses a distinct amphiphilic character. The large, hydrophobic Fmoc group can lead to π-π stacking and aggregation, potentially hindering solubility.[2][6] Conversely, the polar succinimidyl ester and the urethane linkage provide sites for favorable dipole-dipole interactions with polar solvents. The NHS ester is the reactive center, engineered for efficient aminolysis but also susceptible to hydrolysis.

-

N,N-Dimethylformamide (DMF): A highly polar aprotic solvent, DMF is an excellent solvent for many Fmoc-protected amino acids.[] Its primary drawback is its tendency to degrade over time, releasing dimethylamine.[4] This basic impurity can prematurely cleave the Fmoc protecting group, a critical consideration for storing stock solutions.[4][7]

-

Dimethyl Sulfoxide (DMSO): DMSO is another polar aprotic solvent with exceptionally strong solvating power, often exceeding that of DMF.[5] It is, however, highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] This is a significant concern, as water will compete with the desired amine nucleophile and hydrolyze the reactive NHS ester.[9]

Caption: Figure 1. Core Chemical Structures

Comparative Solubility Profile

While specific quantitative solubility data for Fmoc-L-alanine succinimidyl ester is not extensively published, we can infer its likely behavior by examining structurally related compounds. Generally, Fmoc-amino acids and their active esters exhibit good solubility in both DMF and DMSO.[10]

| Compound | Solvent | Reported Solubility | Notes | Reference |

| Fmoc-OSu | DMF | ~25 mg/mL | A closely related activating reagent. | [11] |

| DMSO | ~20 mg/mL | [11] | ||

| N-Fmoc-L-valine-OSu | DMSO | 175 mg/mL (401 mM) | Demonstrates very high solubility is possible for NHS esters. Requires sonication. | [12] |

| Fmoc-His(Fmoc)-OH | DMSO | ~25 mg/mL (41.7 mM) | A bulky protected amino acid. Requires sonication. | [2] |

| Fmoc-Thr-OH | DMSO | 100 mg/mL (251.6 mM) | Demonstrates high solubility of a standard Fmoc-amino acid. | |

| Fmoc-Ala-OH | DMF | "Clearly Soluble" at 25 mmole in 50 mL (~0.5 M) | The parent amino acid derivative shows good solubility. |

Expert Insights:

-

Based on the available data, Fmoc-L-alanine succinimidyl ester is expected to be freely soluble in both DMF and DMSO to concentrations well sufficient for standard coupling reactions (typically 0.2-0.5 M).

-

DMSO often exhibits superior solvating power for complex, aggregation-prone Fmoc derivatives , sometimes requiring ultrasonic assistance to achieve maximum solubility.[8][12][13]

-

The actual solubility limit can be affected by the purity of the reagent and the solvent, as well as ambient temperature. Therefore, for demanding applications requiring high concentrations, empirical determination is strongly recommended.

Chemical Stability in Solution: The Competing Reactions

Once dissolved, Fmoc-L-alanine succinimidyl ester is subject to two primary degradation pathways. A trustworthy protocol must account for and mitigate these risks.

A. Hydrolysis of the Succinimidyl Ester

The most significant and immediate threat to the reagent's integrity is hydrolysis. The NHS ester is highly electrophilic and will react with any available water, cleaving the ester to yield the inactive Fmoc-L-alanine carboxylic acid and N-hydroxysuccinimide. This reaction is irreversible and consumes the active reagent.[14][15]

-

Causality: The rate of hydrolysis is highly dependent on the concentration of water and the pH; it increases dramatically under basic conditions.[9]

-

Self-Validation: The consequence of hydrolysis is a direct reduction in the concentration of the active coupling reagent, leading to lower yields in the subsequent aminolysis reaction. A well-designed workflow will always prioritize the use of fresh, anhydrous grade solvents to minimize this risk.[16]

Caption: Figure 2. Competing Reaction Pathways

B. Stability of the Fmoc Group

The Fmoc group is designed to be stable under acidic conditions but labile to bases.[7]

-

In DMF: As mentioned, aged or low-quality DMF can contain dimethylamine impurities.[4] This secondary amine is capable of cleaving the Fmoc group, liberating the free amine of the alanine derivative. This can lead to undesired side reactions, such as the formation of dipeptides during the activation step.

-

In DMSO: DMSO itself is generally not basic enough to cause significant Fmoc cleavage at room temperature. However, some studies have noted that Fmoc deprotection can occur in neat DMSO at very high temperatures (e.g., >100°C), conditions not typically employed for preparing stock solutions.[17]

Experimental Protocols: From Preparation to Quantification

Adherence to rigorous, validated protocols is essential for reproducible results.

Protocol 1: Recommended Procedure for Preparation of a Stock Solution

This protocol describes a self-validating method for preparing solutions of Fmoc-L-alanine succinimidyl ester for immediate use.

Materials:

-

Fmoc-L-alanine succinimidyl ester

-

High-purity, anhydrous DMF or DMSO (<50 ppm water)

-

Inert gas (Argon or Nitrogen)

-

Sterile, dry glass vial with a septum-lined cap

-

Vortex mixer and/or ultrasonic bath

Methodology:

-

Preparation: Weigh the required amount of solid Fmoc-L-alanine succinimidyl ester directly into a clean, dry vial under ambient, low-humidity conditions.

-

Inert Atmosphere: Immediately flush the vial with an inert gas and seal with the septum cap. This minimizes the introduction of atmospheric moisture.

-

Solvent Addition: Using a dry syringe, pierce the septum and add the desired volume of anhydrous DMF or DMSO. Adding the solvent to the solid, rather than vice-versa, prevents the solid from clumping and coating the walls of the vial.

-

Dissolution: Agitate the mixture using a vortex mixer for 1-2 minutes. Visually inspect the solution against a dark background. If any solid particles remain, place the vial in an ultrasonic bath for 5-10 minute intervals until the solution is perfectly clear.

-

Causality: Sonication uses high-frequency sound waves to create cavitation bubbles, which upon collapsing, generate localized energy that breaks up aggregates and accelerates dissolution without significant heating.[2]

-

-

Validation & Use: A perfectly clear and particulate-free solution is considered successfully prepared. Use the solution immediately. Do not store solutions in DMF for extended periods due to the potential for amine-catalyzed degradation.[4] Solutions in DMSO should be protected from moisture at all times.

Protocol 2: Workflow for Empirical Solubility Determination

This protocol provides a framework for researchers to precisely quantify the solubility limit in their specific solvent batch and laboratory conditions.

Caption: Figure 3. Workflow for Solubility Determination

Practical Recommendations & Troubleshooting

| Scenario | Recommendation | Rationale |

| Standard SPPS Coupling | Use fresh, high-purity DMF . | DMF is the historical standard, and its properties are well-characterized for SPPS.[4] Freshness mitigates the risk of amine impurities causing premature Fmoc deprotection. |

| Difficult or Aggregation-Prone Sequence | Consider using DMSO or a DMSO/DMF mixture. | DMSO has superior solvating power and can disrupt secondary structures that lead to aggregation and poor solubility.[5] |

| High Concentration Required | Use DMSO and verify solubility empirically. | DMSO often allows for higher concentrations to be achieved.[12][13] Ultrasonic assistance may be necessary. |

| Long-Term Storage of Solution | Not recommended. Prepare solutions fresh before use. | Both solvents present stability challenges. The NHS ester is susceptible to hydrolysis from trace water in DMSO, and the Fmoc group can be cleaved by impurities in DMF.[4][9] |

Troubleshooting Common Issues:

-

Issue: The compound fails to dissolve completely.

-

Solution: Use an ultrasonic bath. If still unsuccessful, verify the anhydrous nature of the solvent or consider switching to DMSO if using DMF.

-

-

Issue: The solution is clear initially but becomes cloudy over time.

-

Solution: This may indicate hydrolysis and precipitation of the resulting carboxylic acid. Ensure the vial is sealed and protected from atmospheric moisture. Prepare smaller batches for immediate use.

-

-

Issue: Poor coupling efficiency despite a clear solution.

-

Solution: This could be due to significant hydrolysis prior to the coupling reaction. Use fresh, anhydrous solvent and prepare the solution immediately before it is needed. Alternatively, verify the quality of the solid reagent.

-

Conclusion

Fmoc-L-alanine succinimidyl ester is a highly effective reagent whose performance is inextricably linked to its handling in solution. Both DMF and DMSO are excellent solvents capable of dissolving this compound to concentrations suitable for most applications. The choice between them should be guided by the specific requirements of the experiment, with consideration for DMF's potential basic impurities and DMSO's hygroscopicity. The primary cause of reagent failure is not poor intrinsic solubility but rather degradation via hydrolysis of the active ester. By employing anhydrous solvents, preparing solutions freshly, and adhering to the robust protocols outlined in this guide, researchers can ensure the integrity of the reagent, leading to reliable, reproducible, and successful outcomes in their synthetic endeavors.

References

- ChemPep. (n.d.). Overview of Fmoc Amino Acids.

- Gyros Protein Technologies. (n.d.). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions.

- CEM Corporation. (n.d.). Solvents for Solid Phase Peptide Synthesis.

- BenchChem. (2025). Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide.

- MDPI. (2026, February 3). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, 31(3), 640.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?

- Cayman Chemical. (2023, May 15). Fmoc-Succinimide - PRODUCT INFORMATION.

- ResearchGate. (2024, October). Solubility of Fmoc protected amino acids used in Project C.

- National Center for Biotechnology Information. (n.d.).

- ConnectSci. (2019, November 22). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry.

- Royal Society of Chemistry. (2021, April 19). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry.

- Taylor & Francis Online. (2024, December 16). Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS). Journal of the American Chemical Society.

- MedChemExpress. (n.d.). Fmoc-2-Nal-OH.

- Sigma-Aldrich. (n.d.). Fmoc-Ala-OH Novabiochem 35661-39-3.

- Iris Biotech GmbH. (n.d.). N-Hydroxysuccinimide active ester.

- PubMed. (2014, November 4).

- MedChemExpress. (n.d.). N-Fmoc-L-valine N-succinimidyl ester.

- BenchChem. (n.d.). A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions.

- SRIRAMCHEM. (n.d.). Fmoc-3-iodo-L-Alanine methyl ester.

- BenchChem. (2025). The Dual Nature of Fmoc: A Technical Guide to its Stability and Lability in Peptide Synthesis.

- ResearchGate. (2023).

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 4. peptide.com [peptide.com]

- 5. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectsci.au [connectsci.au]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fmoc-3-iodo-L-Alanine methyl ester - SRIRAMCHEM [sriramchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-Hydroxysuccinimide active ester [schem.jp]

- 17. researchgate.net [researchgate.net]

Precision Amine Acylation and Orthogonal Protection: A Technical Guide to Fmoc-L-Alanine NHS Ester

In the advanced fields of bioconjugation and solid-phase peptide synthesis (SPPS), achieving high-yield, site-specific amide bond formation without deleterious side reactions is paramount. As application scientists, we rely on reagents that offer both high reactivity and strict control. Fmoc-L-alanine NHS ester (Fmoc-Ala-OSu) serves as a premier molecular building block in this regard. By combining a highly electrophilic N-hydroxysuccinimide (NHS) leaving group with a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, this compound enables the seamless, controlled addition of an L-alanine residue to primary amine targets.

This technical guide deconstructs the physicochemical properties, mechanistic causality, and self-validating protocols required to deploy Fmoc-Ala-OSu effectively in the laboratory.

Physicochemical Profiling & Nomenclature

Accurate identification and handling of Fmoc-Ala-OSu are critical, as its reactivity profile dictates specific storage and solvation parameters. The compound is formally recognized in the by its systematic IUPAC nomenclature[1].

Table 1: Essential Physicochemical Profile

| Property | Value |

| Common Name | Fmoc-L-alanine NHS ester (Fmoc-Ala-OSu) |

| CAS Registry Number | 73724-40-0[2] |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate[1] |

| Molecular Formula | C₂₂H₂₀N₂O₆[2] |

| Molecular Weight | 408.40 g/mol [2] |

| Storage Conditions | Inert atmosphere, 2-8°C, strictly anhydrous[3] |

Mechanistic Rationale: The Causality of Pre-Activation

The architectural brilliance of Fmoc-Ala-OSu lies in its pre-activated state. Traditional peptide coupling requires in situ activation using reagents like EDC, DIC, or HATU, which can lead to epimerization at the alpha-carbon or the formation of unreactive urea byproducts.

By utilizing an NHS ester, the carboxyl group of the alanine is already primed for nucleophilic attack by a primary amine. The Fmoc group provides orthogonal protection of the alpha-amine, preventing self-polymerization. Once the target amide bond is formed, the Fmoc group can be selectively removed using mild base (e.g., piperidine), leaving the newly conjugated alanine ready for subsequent elongation.

Mechanistic pathway of Fmoc-Ala-OSu amine coupling and NHS elimination.

Kinetic Variables in Amine Acylation

The success of an NHS ester coupling reaction is a kinetic race between the desired aminolysis (amide bond formation) and the undesired hydrolysis (destruction of the ester by water). Understanding the causality behind reaction conditions is non-negotiable.

Table 2: Causality of Kinetic Variables in Conjugation

| Variable | Causality & Impact on Reaction | Optimal Range |

| Buffer pH | Controls the protonation state of the target amine. Too low = unreactive ammonium ions. Too high = rapid, base-catalyzed NHS hydrolysis. | pH 7.5 – 8.5 |

| Solvent Integrity | NHS esters rapidly hydrolyze in the presence of moisture. Stock solutions must be prepared in strictly anhydrous aprotic solvents. | 100% Anhydrous DMF or DMSO |

| Molar Excess | Drives pseudo-first-order kinetics to outcompete baseline hydrolysis in aqueous or semi-aqueous media. | 2x to 10x molar excess |

Self-Validating Experimental Protocol: Amine-Targeted Bioconjugation

To ensure scientific integrity, a protocol cannot rely on assumed success; it must be a self-validating system. The following methodology details the conjugation of Fmoc-Ala-OSu to an amine-bearing substrate (e.g., a functionalized resin or protein lysine residue)[4], incorporating a built-in quantitative validation step via UV-Vis spectroscopy.

Phase 1: Reagent Preparation & Solvation

-

Thermal Equilibration: Allow the sealed vial of Fmoc-Ala-OSu to equilibrate to room temperature in a desiccator for 30 minutes before opening.

-

Causality: Opening a cold vial causes atmospheric moisture condensation, which will immediately begin hydrolyzing the highly electrophilic NHS ester into unreactive Fmoc-Ala-OH.

-

-

Stock Preparation: Dissolve Fmoc-Ala-OSu in 100% anhydrous N,N-Dimethylformamide (DMF) to yield a 100 mM stock solution.

Phase 2: The Acylation Reaction

-

Buffer Optimization: Prepare the target amine substrate in a 0.1 M Sodium Bicarbonate (NaHCO₃) buffer at pH 8.0[4].

-

Causality: The target amine must be in its free base (unprotonated) form to act as a nucleophile. A pH of 8.0 strikes the optimal thermodynamic balance between maximizing nucleophilic amine concentration and minimizing ester hydrolysis.

-

-

Conjugation: Add the Fmoc-Ala-OSu stock solution dropwise to the aqueous substrate to achieve a 5-fold molar excess. Ensure the final organic solvent concentration does not exceed 10% v/v if conjugating to a sensitive protein.

-

Incubation: Incubate at room temperature for 2 hours under continuous orbital agitation.

Phase 3: Self-Validation via Fmoc Cleavage (E-E-A-T Principle)

To validate the success of the coupling, we exploit the photophysical properties of the Fmoc protecting group. 6. Purification: Isolate the conjugate to remove unreacted Fmoc-Ala-OSu and free NHS (e.g., via size exclusion chromatography, dialysis, or resin washing). 7. Deprotection: Treat a precisely measured aliquot of the purified conjugate with 20% (v/v) piperidine in DMF for 15 minutes.

-

Causality: Piperidine acts as a mild base to deprotonate the acidic fluorenyl ring proton, initiating an E1cb elimination mechanism. This releases the Fmoc group as dibenzofulvene, which rapidly reacts with piperidine to form a stable adduct.

-

Spectroscopic Quantification: Measure the UV absorbance of the deprotection supernatant at 301 nm . Using the Beer-Lambert law (

) and the established molar extinction coefficient of the dibenzofulvene-piperidine adduct (

Self-validating analytical workflow for quantifying Fmoc-Ala-OSu coupling efficiency.

References

-

Title: 2,5-Dioxopyrrolidin-1-yl N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-alaninate (Fmoc-Ala-OSu) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

-

Title: Fmoc-L-Ala-OSu Chemical Profiling Source: Amerigo Scientific URL: [Link]

-

Title: Functionalized 2-Hydroxybenzaldehyde-PEG Modules as Portable Tags for the Engagement of Protein Lysine ϵ-Amino Groups Source: AIR Unimi (Institutional Research Repository, University of Milan) URL: [Link]

Sources

Mastering Fmoc-L-Alanine Succinimidyl Ester: Physicochemical Profiling and Application Workflows

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS) and targeted bioconjugation, Fmoc-L-alanine succinimidyl ester (Fmoc-Ala-OSu) serves as a critical pre-activated building block. By masking the N-terminus with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and activating the C-terminus as an N-hydroxysuccinimide (NHS) ester, this reagent allows for highly efficient, racemization-free amidation under mild conditions[1].

Understanding the precise physical properties of Fmoc-Ala-OSu—specifically its melting point and physical appearance—is not merely an academic exercise. These parameters are primary indicators of reagent integrity, directly dictating the success, yield, and enantiomeric fidelity of downstream therapeutic peptide development.

Physicochemical Profiling

To ensure reproducibility in high-throughput synthesis and scale-up manufacturing, incoming quality control (IQC) must rigorously verify the physical state of Fmoc-Ala-OSu. The table below consolidates the verified quantitative and qualitative data for this compound.

| Property | Value / Description | Analytical Significance |

| Chemical Name | Fmoc-L-alanine succinimidyl ester | IUPAC: (2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate[1]. |

| CAS Number | 73724-40-0 | Unique identifier for regulatory and procurement tracking[2]. |

| Molecular Formula | C₂₂H₂₀N₂O₆ | Defines the stoichiometric mass for coupling reactions[2]. |

| Molecular Weight | 408.40 g/mol | Critical for calculating molar equivalents in synthesis[2]. |

| Physical Appearance | Off-white to white powder | Indicates lack of oxidative degradation or Fmoc cleavage[3]. |

| Melting Point | 158–164 °C | Primary thermal indicator of purity and structural integrity[4]. |

| Density | ~1.4 ± 0.1 g/cm³ | Influences solubility kinetics in polar aprotic solvents[3]. |

Mechanistic Insights into Physical Properties

As an application scientist, I emphasize to my teams that observing a chemical's physical state tells a mechanistic story about its molecular environment.

The Causality of the Melting Point (158–164 °C)

Fmoc-Ala-OSu exhibits a relatively high and broad melting point range of 158–164 °C[4]. This thermal behavior is dictated by two competing intermolecular forces:

-

Stacking: The bulky, planar fluorenyl ring system of the Fmoc group engages in extensive intermolecular

-

Dipole-Dipole Interactions: The succinimidyl ester introduces rigid, highly polarized carbonyl groups.

Diagnostic Value: A depressed melting point (e.g., < 150 °C) is a definitive red flag. It typically indicates that the highly moisture-sensitive NHS ester has undergone premature hydrolysis, yielding free Fmoc-Ala-OH and N-hydroxysuccinimide (HOSu) as impurities.

The Causality of Physical Appearance

Fmoc-Ala-OSu presents as an off-white to white crystalline powder[3].

-

Why White? Despite the presence of the aromatic fluorenyl group, the extended conjugation does not reach into the visible light spectrum (absorbing primarily in the UV range at 267 nm and 301 nm).

-

Diagnostic Value: If the powder appears distinctly yellow or tacky, it suggests thermal degradation, photolytic cleavage of the Fmoc group, or solvent entrapment during the crystallization process.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in checkpoints to verify causality and prevent downstream failures.

Protocol 1: High-Precision Melting Point & Purity Validation (DSC)

Relying on a standard capillary melting point apparatus can be subjective. For drug development, Differential Scanning Calorimetry (DSC) is the gold standard for validating Fmoc-Ala-OSu.

-

Step 1: Anhydrous Sample Preparation: Working inside a desiccated glovebox, weigh 2–5 mg of Fmoc-Ala-OSu into an aluminum DSC pan. Rationale: Ambient moisture can induce surface hydrolysis during the heating ramp, artificially broadening the melting peak.

-

Step 2: Instrument Calibration: Calibrate the DSC using an Indium standard to ensure thermal accuracy.

-

Step 3: Thermal Ramping: Equilibrate the sample at 50 °C. Ramp the temperature at 10 °C/min up to 140 °C, then reduce the ramp rate to 2 °C/min. Rationale: A slower ramp near the expected melting point (158–164 °C) prevents thermal lag and provides a sharp endothermic peak.

-

Step 4: Data Interpretation: A pure sample will show a sharp endothermic onset at ~158 °C. If a secondary peak appears near 150 °C, the batch is contaminated with hydrolyzed Fmoc-Ala-OH and must be discarded or recrystallized.

Protocol 2: Anhydrous Peptide Coupling Workflow

Fmoc-Ala-OSu is a pre-activated ester, meaning it does not require coupling reagents (like HATU or DIC), thereby eliminating the risk of guanidinium byproducts.

-

Step 1: Reagent Solvation: Dissolve 1.5 equivalents of Fmoc-Ala-OSu in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Step 2: Amine Addition: Add the target primary amine (e.g., a resin-bound peptide or small molecule drug payload) to the solution.

-

Step 3: Base Catalysis: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: The non-nucleophilic base deprotonates the target amine, enhancing its nucleophilicity without attacking the NHS ester.

-

Step 4: Reaction Monitoring: Stir at room temperature for 60 minutes. Monitor the reaction via LC-MS. The disappearance of the Fmoc-Ala-OSu mass (m/z 408.4) and the appearance of the free HOSu leaving group (m/z 115.1) validates successful amide bond formation.

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the acylation mechanism when utilizing Fmoc-Ala-OSu.

Figure 1: Mechanistic workflow of primary amine acylation utilizing Fmoc-Ala-OSu.

References

-

Title: 2021 ICC - RARE ORGANICS & BIOCHEMICALS CATALOG Source: INDOFINE Chemical Company, Inc. URL: [Link]

-

Title: 2,5-Dioxopyrrolidin-1-yl N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-alaninate (CID 13670100) Source: PubChem, National Library of Medicine URL: [Link]

Sources

A Comprehensive Technical Guide to the Safety Data Sheet (SDS) Hazards of Fmoc-L-alanine succinimidyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry and Hazards of Fmoc-L-alanine succinimidyl ester

Fmoc-L-alanine succinimidyl ester (Fmoc-L-Ala-OSu) is a cornerstone reagent in solid-phase peptide synthesis (SPPS), a technology that is fundamental to drug discovery and proteomics research. Its utility lies in the strategic use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is stable under a variety of reaction conditions but can be selectively removed to allow for the stepwise assembly of peptide chains. The N-hydroxysuccinimide (NHS) ester is a highly efficient activating group that facilitates the formation of a stable amide bond with the free amino terminus of a growing peptide chain.

While indispensable in the laboratory, a thorough understanding of the associated hazards of Fmoc-L-Ala-OSu is paramount for ensuring the safety of research personnel and the integrity of experimental outcomes. This guide provides an in-depth analysis of the safety data sheet (SDS) for Fmoc-L-alanine succinimidyl ester, offering not just a list of hazards, but a scientific rationale for safe handling, storage, and emergency procedures. We will delve into the chemical reactivity that underpins both its utility and its potential risks, providing a framework for a self-validating system of laboratory safety.

Section 1: Hazard Identification and GHS Classification

While a specific, comprehensive Safety Data Sheet for Fmoc-L-alanine succinimidyl ester is not consistently available, its hazard profile can be extrapolated from the SDS of its parent compound, Fmoc-L-alanine, and related N-succinimidyl esters. It is prudent to treat Fmoc-L-Ala-OSu as a potentially hazardous chemical.

GHS Classification (Anticipated)

Based on the components of the molecule, the following GHS classifications are likely, though not officially established for the succinimidyl ester specifically. For Fmoc-L-alanine, some safety data sheets indicate it is not a hazardous substance, while others suggest potential for irritation.[1][2][3] The succinimidyl ester's reactivity warrants a more cautious approach.

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[2]

Hazard Statements (Anticipated)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Precautionary Statements (Recommended)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[2]

NFPA 704 Diamond (Estimated for Fmoc-L-alanine)

-

Health (Blue): 1 - Exposure could cause irritation but only minor residual injury even if no treatment is given.[2]

-

Flammability (Red): 0 - Materials that will not burn.[2]

-

Instability/Reactivity (Yellow): 0 - Normally stable, even under fire exposure conditions, and are not reactive with water.[2]

-

Special (White): None.

Section 2: Toxicological Profile and Routes of Exposure

Primary Routes of Exposure:

-

Inhalation: Inhalation of the powdered form can irritate the respiratory tract.[5]

-

Skin Contact: May cause skin irritation. Prolonged or repeated contact should be avoided.

-

Eye Contact: Direct contact with the eyes is likely to cause significant irritation.

-

Ingestion: May be harmful if swallowed, potentially causing irritation of the digestive tract.[5]

Chronic Exposure:

-

No information was found regarding the chronic effects of exposure. However, as with any laboratory chemical, chronic exposure should be minimized through the consistent use of appropriate personal protective equipment and engineering controls.

Section 3: Safe Handling and Storage Protocols

A self-validating safety protocol for handling Fmoc-L-alanine succinimidyl ester is one where the experimental workflow inherently minimizes exposure and risk.

Engineering Controls:

-

Ventilation: All handling of the solid compound should be performed in a well-ventilated area. A chemical fume hood is recommended, especially when weighing or transferring the powder, to minimize inhalation of dust.[1]

-

Eyewash Stations and Safety Showers: These should be readily accessible in any laboratory where the compound is handled.[1]

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling Fmoc-L-alanine succinimidyl ester:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][6] | Protects against airborne dust particles and accidental splashes. |

| Hand Protection | Nitrile rubber gloves (minimum thickness >0.11 mm) or other appropriate chemically resistant gloves.[7] | Prevents direct skin contact and potential irritation. Gloves should be inspected before use and disposed of properly after handling.[6] |

| Skin and Body Protection | A laboratory coat should be worn at all times. For larger quantities, additional protective clothing may be necessary.[1] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved N95 (US) or EN 149 (EU) dust mask or respirator should be used.[1] | Prevents inhalation of irritating dust particles. |

Safe Handling Workflow:

Caption: A typical workflow for safely handling Fmoc-L-alanine succinimidyl ester.

Storage Conditions:

-

Store in a tightly sealed container to prevent moisture ingress.

-

Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

-

Refrigeration (2-8°C) is often recommended for long-term storage to maintain the integrity of the compound.[1]

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed immediately.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Spill Response Protocol:

Caption: A stepwise protocol for responding to a spill of Fmac-L-alanine succinimidyl ester.

Section 5: Fire-Fighting Measures and Stability/Reactivity

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be generated through thermal decomposition.[8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Stability and Reactivity:

-

Chemical Stability: The compound is stable under normal temperatures and pressures when stored correctly.

-

Conditions to Avoid: Avoid dust generation, excess heat, and moisture.

-

Incompatible Materials: Strong oxidizing agents and strong bases.[2]

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

Section 6: Disposal Considerations

All waste containing Fmoc-L-alanine succinimidyl ester should be treated as hazardous chemical waste.

-

Waste Collection: Collect waste material in a clearly labeled, sealed container.

-

Disposal Method: Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.[9]

-

Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste. They should be triple-rinsed, with the rinsate collected as hazardous waste, before disposal or recycling.[9]

Conclusion: A Culture of Safety in Peptide Synthesis

Fmoc-L-alanine succinimidyl ester is a powerful tool in the arsenal of the peptide chemist. Its effective use is intrinsically linked to a comprehensive understanding of its safety profile. By moving beyond a mere checklist of precautions to a deeper comprehension of the chemical principles underlying its hazards, researchers can foster a self-validating culture of safety. This in-depth guide serves as a foundational resource for drug development professionals and scientists, enabling them to harness the full potential of this reagent while upholding the highest standards of laboratory safety.

References

- CEM Corporation. (2020).

- Cole-Parmer. (2005).

- SynQuest Laboratories, Inc. (2018). (-)

- AbMole BioScience. (n.d.). Material Safety Data Sheet of N-Fmoc-L-valine N-succinimidyl ester.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-Fmoc-L-valine N-succinimidyl ester.

- AAPPTec. (n.d.).

- AAPPTec. (2021).

- Carl ROTH. (n.d.).

- CDH Fine Chemical. (n.d.).

- Fisher Scientific. (2010).

- AAPPTec. (n.d.).

- Advanced ChemTech. (n.d.). Fmoc-D-Ala-OSu.

- Fisher Scientific. (2025).

- Thermo Fisher Scientific. (2010).

- Benchchem. (2025). Safeguarding Your Laboratory: Proper Disposal of Fmoc-Gly-DL-Ala.

- Sigma-Aldrich. (n.d.). Fmoc-Ala-OH Novabiochem.

- Fisher Scientific. (2025). SAFETY DATA SHEET - N-(9-Fluorenylmethoxycarbonyloxy)succinimide.

- Sigma-Aldrich. (n.d.).

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. peptide.com [peptide.com]

- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 7. carlroth.com [carlroth.com]

- 8. FMOC-Ala-OH - Safety Data Sheet [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Note: A Comprehensive Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Amino Acid-OSu Esters

Abstract

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and protein chemistry since its introduction by R. Bruce Merrifield.[1][2][3] The development of the 9-fluorenylmethoxycarbonyl (Fmoc) orthogonal protection strategy offered a milder, more versatile alternative to the traditional Boc/Bzl method, greatly expanding the scope of synthetic peptides.[3][4] This guide provides a detailed protocol and the underlying chemical principles for Fmoc-based SPPS, with a specific focus on the application of pre-activated N-hydroxysuccinimide (OSu) esters, such as Fmoc-Ala-OSu. We will explore the causality behind each step, from resin selection to final peptide cleavage, offering field-proven insights for researchers, scientists, and drug development professionals to ensure a robust and self-validating synthesis workflow.

Foundational Principles of the Fmoc/tBu SPPS Strategy

The elegance of the Fmoc/tBu strategy lies in its orthogonality. The N-terminal α-amino group is protected by the base-labile Fmoc group, while amino acid side chains are protected by acid-labile groups, typically derived from tert-butanol (e.g., tBu, OtBu, Boc) or trityl (Trt).[5][6] This allows for the selective removal of the N-terminal protection at each cycle without disturbing the side-chain protectors, which are only removed during the final cleavage step.

The Solid Support: The Anchor of Synthesis

SPPS begins by anchoring the C-terminal amino acid to an insoluble polymeric resin.[7][8] The choice of resin is critical as it dictates the C-terminal functionality of the final peptide.

-

Wang Resin: Used to generate peptides with a C-terminal carboxylic acid.[7]

-

Rink Amide Resin: Employed for the synthesis of peptide amides.[7][9]

Before synthesis, the resin must be swelled in a suitable solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to allow reagents to access the reactive sites within the polymer matrix.[7]

The Fmoc Group: A Base-Labile Gatekeeper

The Fmoc group protects the α-amino group during the coupling reaction, preventing self-polymerization.[7][10] Its removal is achieved through a base-catalyzed β-elimination mechanism.[11] A secondary amine, most commonly piperidine in DMF, abstracts the acidic proton on the fluorenyl ring system.[6][12] This induces the collapse of the carbamate, releasing the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. The excess piperidine acts as a scavenger, trapping the DBF to form a stable adduct that is washed away.[5][6][11][12]

}

Figure 1: Mechanism of Fmoc deprotection by piperidine.

Peptide Bond Formation: The Coupling Reaction

The core of SPPS is the formation of an amide bond between the free N-terminal amine of the growing peptide chain and the carboxyl group of the incoming Fmoc-amino acid.[3] This requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack.[13][14]

Fmoc-Ala-OSu: A Pre-Activated Building Block

Fmoc-Ala-OSu is an N-hydroxysuccinimide ester of Fmoc-Alanine. The OSu moiety is an excellent leaving group, making the carboxyl carbon highly electrophilic.[15][16] When introduced to the deprotected peptide-resin, the N-terminal amine directly attacks the activated carbonyl, forming the peptide bond and releasing N-hydroxysuccinimide (NHS) as a soluble byproduct.[15][17]

While stable and effective, pre-activated OSu esters generally exhibit slower reaction kinetics compared to modern in situ activation methods.[17] Reagents such as HATU, HBTU, and DIC/HOBt generate highly reactive intermediates directly in the reaction vessel, leading to faster and often more efficient couplings.[13][14][18] This guide will provide protocols for both approaches to offer a comprehensive perspective.

Experimental Protocol: Manual Synthesis of a Tripeptide

This section details a step-by-step protocol for the manual synthesis of a model tripeptide, Ala-Gly-Phe, on a Rink Amide resin to yield a C-terminal amide.

Materials and Reagents

| Reagent | Grade | Purpose |

| Rink Amide Resin (100-200 mesh) | Peptide Synthesis Grade | Solid support for peptide amide synthesis |

| Fmoc-Phe-OH | Peptide Synthesis Grade | First amino acid |

| Fmoc-Gly-OH | Peptide Synthesis Grade | Second amino acid |

| Fmoc-Ala-OSu | Peptide Synthesis Grade | Third amino acid (pre-activated) |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent for swelling, washing, and reactions |

| Dichloromethane (DCM) | ACS Grade | Solvent for washing |

| Piperidine | ACS Grade | Base for Fmoc deprotection |

| HCTU (or HBTU, HATU) | Peptide Synthesis Grade | In situ coupling reagent |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Tertiary base for in situ activation |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Acid for cleavage and side-chain deprotection |

| Triisopropylsilane (TIPS) | Reagent Grade | Cation scavenger for cleavage |

| Phenol | ACS Grade | Cation scavenger for cleavage |

| Diethyl Ether (cold) | ACS Grade | For peptide precipitation |

| Ninhydrin Test Kit (Kaiser Test) | N/A | For monitoring coupling completion |

The SPPS Workflow

The synthesis proceeds in iterative cycles of deprotection and coupling.

}

Figure 2: The iterative workflow of Fmoc solid-phase peptide synthesis.

Protocol: 0.1 mmol Scale

-

Resin Preparation & First Amino Acid Loading:

-

Start with commercially available Fmoc-Phe-Rink Amide resin (approx. 150-200 mg, depending on supplier loading).

-

Place the resin in a fritted reaction vessel.

-

Add 5 mL of DMF and gently agitate for 30-60 minutes to swell the resin.[7] Drain the DMF.

-

-

First Deprotection (to expose Phe amine):

-

Add 3 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes. Drain.

-

Add another 3 mL of 20% piperidine/DMF. Agitate for 10-15 minutes.[7][11] This two-step process ensures complete Fmoc removal.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the DBF-adduct.

-

-

Coupling of Second Amino Acid (Fmoc-Gly-OH via in situ activation):

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq., ~100 mg) and HCTU (2.9 eq., ~120 mg) in 2 mL of DMF.

-

Add DIPEA (6 eq., ~105 µL). The solution may change color.

-

Immediately add this activation mixture to the deprotected resin.

-

Agitate for 30-60 minutes at room temperature.

-

Monitor: Perform a Kaiser test (Protocol 2.3) to confirm reaction completion (beads should be colorless/yellow).[19] If the test is positive (blue beads), extend the coupling time or perform a double coupling.[19][20]

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

-

-

Second Deprotection (to expose Gly amine):

-

Repeat Step 2 to remove the Fmoc group from the newly added Glycine residue.

-

-

Coupling of Third Amino Acid (Fmoc-Ala-OSu):

-

In a separate vial, dissolve Fmoc-Ala-OSu (3 eq., ~123 mg) in 3 mL of DMF. No additional coupling reagents or base are needed.

-

Add the Fmoc-Ala-OSu solution to the deprotected resin.

-

Agitate at room temperature. The reaction is typically slower than in situ methods and may require 1-4 hours.[17]

-

Monitor: Perform a Kaiser test periodically until the test is negative (colorless/yellow beads), indicating complete consumption of the free amines.

-

Drain the solution and wash the resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) to prepare for drying.

-

-

Final Deprotection & Cleavage:

-

Perform a final Fmoc deprotection by repeating Step 2.

-

Wash the resin thoroughly with DMF (5x), then DCM (5x), and dry the peptide-resin under vacuum for at least 1 hour.

-

Prepare a cleavage cocktail (see Table 2). For Ala-Gly-Phe, a standard "Reagent B" is sufficient.[21]

-

Add 3 mL of the cleavage cocktail to the dry resin in a fume hood. Agitate at room temperature for 2-3 hours.[19][22] The resin may turn yellow or orange due to scavenger reactions.

-

Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

-

Add ~30 mL of cold diethyl ether to the filtrate to precipitate the crude peptide as a white solid.

-

Centrifuge, decant the ether, wash the pellet with more cold ether, and dry the final peptide product under vacuum.[17]

-

Protocol: Kaiser Test for Free Amine Detection

The Kaiser (ninhydrin) test is a crucial qualitative tool to verify the completion of a coupling reaction.[19]

-

Take a small sample of resin beads (10-20) from the reaction vessel and place them in a small glass test tube.

-

Wash the beads with ethanol and then add:

-

2-3 drops of Potassium Cyanide in Pyridine solution.

-

2-3 drops of Ninhydrin in Butanol solution.

-

2-3 drops of Phenol in Butanol solution.

-

-

Heat the test tube at 100-110°C for 3-5 minutes.

-

Interpretation:

-

Positive (Blue/Purple Beads): Free amines are present; the coupling is incomplete.

-

Negative (Yellow/Colorless Beads): No free amines detected; the coupling is complete.

-

Troubleshooting and Advanced Considerations

| Problem | Common Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | Steric hindrance of amino acids; peptide aggregation on the resin.[19][23] | Perform a "double coupling" with fresh reagents.[20] Switch to a more potent coupling reagent (e.g., HATU, COMU).[19] Use aggregation-disrupting solvents like NMP or add chaotropic salts.[19][23] |

| Incomplete Deprotection | Aggregation preventing access of piperidine; hindered Fmoc group. | Increase deprotection time. Use a stronger base solution, such as 2% DBU / 2% Piperidine in DMF (use with caution to avoid side reactions).[5] |

| Racemization | Over-activation, especially with certain amino acids (e.g., Cys, His).[24] Strong bases can exacerbate this. | Use carbodiimide-based activation with an additive like Oxyma or HOBt, which suppresses racemization.[18][25][26] Avoid prolonged pre-activation times. |

| Low Final Yield | Cumulative losses from incomplete reactions; premature cleavage; issues during work-up.[19] | Perform a small-scale test cleavage to differentiate synthesis vs. cleavage problems.[19] Ensure the correct cleavage cocktail is used for the peptide sequence. |

| Aspartimide Formation | Base-catalyzed rearrangement of Asp-X sequences during piperidine treatment.[11][20] | Use shorter deprotection times.[11] Add 0.1 M HOBt to the deprotection solution. Use side-chain protecting groups designed to minimize this side reaction. |

Cleavage Cocktail Selection

The composition of the TFA cleavage cocktail is critical for preventing side reactions with sensitive amino acid residues. Cationic species generated during the cleavage of protecting groups can re-attach to or modify residues like Trp, Met, Cys, and Tyr. Scavengers are added to trap these reactive species.[21][22]

| Reagent Name | Composition | Application Notes |

| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIPS | A general-purpose, low-odor cocktail. Effective for peptides containing Trt-protected Cys, His, Asn, Gln. Does not prevent Met oxidation.[21] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A classic, robust cocktail for peptides containing Arg(Pmc/Pbf), Trp, Met, and Cys. EDT (1,2-ethanedithiol) has a strong odor.[27] |

| TFA / TIPS / H₂O | 95% TFA, 2.5% TIPS, 2.5% H₂O | A simple cocktail suitable for peptides without sensitive residues like Trp, Met, or Cys. |

Conclusion

The Fmoc/tBu strategy for solid-phase peptide synthesis provides a robust and versatile platform for creating complex peptides. While pre-activated Fmoc-amino acid-OSu esters like Fmoc-Ala-OSu offer a straightforward and stable option for coupling, a modern understanding of SPPS necessitates familiarity with more rapid in situ activation techniques. By understanding the chemical principles behind each step—from resin swelling and deprotection to coupling and cleavage—and by employing crucial monitoring tools like the Kaiser test, researchers can confidently and efficiently synthesize high-quality peptides for a wide range of scientific applications.

References

-

Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024). Total Synthesis. Retrieved from [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). GenScript. Retrieved from [Link]

-

Fmoc Solid Phase Peptide Synthesis Protocol. (n.d.). Peptide Port. Retrieved from [Link]

-

The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Gaskell, H., et al. (2022). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Science. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

-

Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Synthesis. Retrieved from [Link]

-

Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Retrieved from [Link]

-

Solid-phase peptide synthesis: recent advances through adoption of continuous flow. (2023). Vapourtec. Retrieved from [Link]

-

Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]

-

Giraud, M., et al. (2021). Refractive Index: The Ultimate Tool for Real-Time Monitoring of Solid-Phase Peptide Synthesis. Greening the Process. Organic Process Research & Development. Retrieved from [Link]

-

Ankinapalli, P., et al. (2014). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences. Retrieved from [Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). Retrieved from [Link]

-

Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). Peptide Synthesis. Retrieved from [Link]

-

What do you do when your peptide synthesis fails? (2023). Biotage. Retrieved from [Link]

-

Vizzavona, J., & Vlieghe, P. (2018). Introduction to Peptide Synthesis. In Peptide and Protein-Based Therapeutics. Elsevier. Retrieved from [Link]

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. jpt.com [jpt.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. peptidechemistry.org [peptidechemistry.org]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bachem.com [bachem.com]

- 14. jpt.com [jpt.com]

- 15. nbinno.com [nbinno.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. peptide.com [peptide.com]

- 19. benchchem.com [benchchem.com]

- 20. biotage.com [biotage.com]

- 21. peptide.com [peptide.com]

- 22. researchgate.net [researchgate.net]

- 23. biotage.com [biotage.com]

- 24. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 25. people.uniurb.it [people.uniurb.it]

- 26. peptide.com [peptide.com]

- 27. renyi.hu [renyi.hu]

Procedure for bioconjugation using Fmoc-L-alanine NHS ester

Abstract

This technical guide outlines the optimized protocol for utilizing Fmoc-L-alanine N-hydroxysuccinimide ester (Fmoc-Ala-OSu) as a heterobifunctional linker in bioconjugation. Unlike simple labeling reagents, this molecule serves a dual purpose: it introduces a chiral L-alanine spacer and provides a protected amine handle (Fmoc) for sequential synthesis. This note addresses the critical challenges of hydrophobicity, hydrolysis competition, and the delicate deprotection steps required to preserve biomolecular integrity.

Introduction & Mechanistic Insight

Fmoc-L-alanine NHS ester is a high-purity, amine-reactive building block used to extend peptide chains, create cleavable linkers for Antibody-Drug Conjugates (ADCs), or functionalize surfaces (nanoparticles, resins).

-

The "Why" of Fmoc-Ala-OSu:

-

Chirality: Retains the natural L-configuration, essential for receptor recognition or enzymatic cleavage (e.g., by lysosomal proteases in ADCs).

-

Orthogonality: The Fmoc group is base-labile, allowing the amine to be unmasked after conjugation without using acids that might damage sensitive payloads (unlike Boc chemistry).

-

Spacer Effect: The alanine residue reduces steric hindrance for subsequent reactions.

-

Chemical Mechanism

The process involves two distinct phases:[1]

-

Aminolysis (Conjugation): The primary amine of the target (Protein/Surface) attacks the carbonyl of the NHS ester, releasing N-hydroxysuccinimide.

-

Deprotection (Unmasking): A base (typically piperidine) removes the Fmoc group via

-elimination, generating dibenzofulvene and the free amine.

Figure 1: Reaction pathway from activation to final deprotected conjugate.

Material Properties & Handling

Critical Warning: NHS esters are moisture-sensitive. Hydrolysis is the primary cause of experimental failure.

| Property | Specification | Notes |

| Molecule Name | Fmoc-L-alanine NHS ester | Synonyms: Fmoc-Ala-OSu |

| CAS Number | 73724-40-0 | Verify batch identity |

| Molecular Weight | 408.41 g/mol | Formula: |

| Solubility | DMSO, DMF, CH3CN | Insoluble in water; dissolve in organic first |

| Storage | -20°C, Desiccated | Warm to RT before opening to prevent condensation |

| Purity | >98% (HPLC) | Free NHS content should be <1% |

Protocol 1: Bioconjugation to Primary Amines

Target: Proteins, Peptides, or Amine-Functionalized Nanoparticles.

Reagents Required

-

Buffer A (Conjugation): 100 mM Sodium Phosphate or Bicarbonate, pH 8.3. (Strictly NO Tris or Glycine).

-

Buffer B (Quenching): 1 M Tris-HCl, pH 8.0.

-

Solvent: Anhydrous DMSO or DMF (High purity, amine-free).

-

Desalting Column: Sephadex G-25 or Zeba Spin Columns (MWCO appropriate for target).

Step-by-Step Methodology

-

Target Preparation:

-

Dissolve the target molecule (protein/peptide) in Buffer A at 1–10 mg/mL.

-

Expert Tip: Ensure the buffer is free of ammonium ions or primary amines. If the protein is in PBS, adjust pH to 8.3 with mild base, as pH 7.4 significantly slows the reaction.

-

-

Linker Activation (Stock Solution):

-

Weigh Fmoc-Ala-OSu in a dry environment.

-

Dissolve in anhydrous DMSO to a concentration of 10–50 mM .

-

Calculation: Mass (mg) = [Conc (mM) × Vol (mL) × MW (408.4)] / 1000.

-

Note: Prepare immediately before use.[2] Do not store this solution.

-

-

Conjugation Reaction:

-

Add the Fmoc-Ala-OSu stock to the target solution.

-

Stoichiometry:

-

For Proteins: Use 10–20 molar excess of linker.[2]

-

For Small Molecules/Peptides: Use 1.1–1.5 molar excess .

-

-

Solvent Limit: Keep final DMSO concentration <10% (v/v) to prevent protein denaturation.

-

Incubate for 1 hour at Room Temperature or 4 hours on ice with gentle agitation.

-

-

Quenching:

-

Add Buffer B (Tris) to a final concentration of 50 mM. Incubate for 15 minutes.

-

Reasoning: Tris contains a primary amine that rapidly reacts with any remaining NHS ester, preventing non-specific modification during purification.

-

-

Purification (Intermediate):

-

Remove excess hydrolyzed linker and organic solvent via desalting column or dialysis against PBS.

-

Validation: Verify conjugation via UV-Vis (Fmoc absorbs at ~301 nm and ~265 nm) or LC-MS.

-

Protocol 2: Fmoc Deprotection (Unmasking)

The strategy differs significantly between solid-phase (robust) and solution-phase protein conjugates (sensitive).

Scenario A: Solid-Phase / Small Molecule (Robust)

Best for peptides on resin or stable nanoparticles.

-

Wash: Rinse the solid support with DMF to remove water.

-

Deprotection Cocktail: 20% (v/v) Piperidine in DMF.

-

Reaction: Incubate for 5 minutes, drain, and repeat for 15 minutes.

-

Wash: Rinse extensively with DMF (5x) and DCM (3x) to remove the piperidine-fulvene adduct.

Scenario B: Protein Conjugates (Sensitive)

Best for Antibodies/Enzymes where harsh organic solvents cause precipitation.

Challenge: Dibenzofulvene (the byproduct) is insoluble in water and can re-attach to the protein. Piperidine is too basic (pKa 11.1) for some proteins.[2][3]

Optimized Mild Protocol:

-

Solvent Exchange: If possible, exchange buffer to 50% Ethanol/PBS or 50% Acetonitrile/PBS (if protein tolerates). If not, add surfactant (e.g., 0.1% Tween-20) to solubilize the byproduct.

-

Mild Base: Use 5% Morpholine or 2% Piperidine in the reaction buffer.

-

Scavenger: Add Octanethiol (1%) or Sodium Azide (if compatible) to trap the dibenzofulvene.

-

Incubation: 30–60 minutes at Room Temperature.

-

Purification: Immediate desalting or size-exclusion chromatography (SEC) to remove the small molecule byproducts.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Efficiency | Hydrolysis of NHS ester | Use anhydrous DMSO; Ensure buffer pH is >8.0. |

| Precipitation | High Fmoc loading (hydrophobic) | Reduce molar excess; Add <10% PEG or glycerol to buffer. |

| Incomplete Deprotection | Re-attachment of Fulvene | Add a scavenger (octanethiol or dithiothreitol) during deprotection. |

| Protein Denaturation | Organic solvent too high | Keep DMSO <5%; Use water-soluble sulfonated NHS variant if available. |

Troubleshooting Logic Tree

Figure 2: Diagnostic flow for low conjugation yields.

References

-

Chem-Impex International. Fmoc-L-alanine N-hydroxysuccinimide ester Product Data. Retrieved from

-

BenchChem. An In-Depth Technical Guide to the Mechanism of Action of Fmoc-L-Dap(N3)-OH in Bioconjugation. (General Fmoc mechanisms).[4][5] Retrieved from

-

Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved from

-

Chen, C.C., et al. (2014).[3] A mild removal of Fmoc group using sodium azide.[3][6] Amino Acids, 46(2), 367-374.[3] (Mild deprotection strategy).[3][4] Retrieved from

-

BroadPharm. Protocol for PEG NHS Ester Conjugation. Retrieved from

Sources

Application Note: Solution-Phase Peptide Synthesis Using Fmoc-L-Alanine Succinimidyl Ester (Fmoc-Ala-OSu)

Executive Overview & Mechanistic Rationale

Solution-phase peptide synthesis (SPS) remains a critical methodology for the large-scale production of short peptides, targeted fragment condensation, and the synthesis of specialized peptidomimetics. While Solid-Phase Peptide Synthesis (SPPS) relies heavily on in situ activation reagents (e.g., HATU, DIC/HOBt), solution-phase approaches often suffer from the difficult chromatographic removal of the resulting coupling byproducts, such as diisopropylurea or tetramethylurea (1[1]).

To circumvent this bottleneck, pre-activated N-hydroxysuccinimide (NHS) esters like Fmoc-L-Alanine succinimidyl ester (Fmoc-Ala-OSu) are strategically employed. The mechanistic advantage of this reagent is twofold:

-

Controlled Activation & Stereochemical Integrity: The carboxyl group of Fmoc-Ala is pre-activated as an OSu ester under strictly controlled manufacturing conditions. This circumvents the need for harsh in situ activation, virtually eliminating the risk of oxazolone-mediated racemization at the α-carbon during the coupling step (1[1]).

-

Traceless Byproduct Removal: The nucleophilic acyl substitution by the incoming amine releases N-hydroxysuccinimide (NHS). NHS is highly polar and water-soluble, allowing it to be quantitatively extracted into the aqueous phase during a simple liquid-liquid workup, leaving the highly pure target oligopeptide in the organic phase (2[2]).

Physicochemical Properties

Understanding the physical parameters of Fmoc-Ala-OSu is essential for calculating exact stoichiometry and ensuring proper storage to prevent premature ester hydrolysis.

| Property | Value / Description |

| Chemical Name | Fmoc-L-alanine N-hydroxysuccinimide ester |

| CAS Number | 73724-40-0 |

| Molecular Formula | C₂₂H₂₀N₂O₆ |

| Molecular Weight | 408.4 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 158 - 164 ºC |

| Optical Rotation | [α]D²⁰ = -33 ± 2º (C=1 in THF) |

| Storage Temperature | 0 - 8 °C (Desiccated) |

Data sourced from authoritative chemical property databases (3[3]).

Experimental Workflow & Self-Validating Protocol

The following protocol details the solution-phase coupling of Fmoc-Ala-OSu to a generic C-terminal protected amino acid or peptide fragment (H-Xaa-OR).

Figure 1: Mechanistic workflow and phase separation of Fmoc-Ala-OSu coupling.

Reagents and Materials

-

Acylating Agent: Fmoc-Ala-OSu (1.1 equivalents)

-

Nucleophile: H-Xaa-OR·HCl (Free amine or hydrochloride salt, 1.0 equivalent)

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 - 2.5 equivalents)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Workup Reagents: Ethyl acetate (EtOAc), 5% KHSO4 (aq), Saturated NaHCO3 (aq), Brine, Anhydrous Na₂SO₄.

Step-by-Step Methodology & Causality

-

Step 1: Amine Preparation & Neutralization

-

Action: Dissolve 1.0 eq of H-Xaa-OR·HCl in anhydrous DMF to achieve an approximate 0.1 M concentration. Add 2.0 eq of DIPEA dropwise while stirring at 0 °C.

-

Causality: Peptide fragments are typically stored as hydrochloride salts to prevent oxidative degradation. DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the ammonium salt, liberating the free amine for nucleophilic attack without inadvertently reacting with the activated ester itself.

-

-

Step 2: Coupling Reaction

-

Action: Add 1.1 eq of Fmoc-Ala-OSu portion-wise to the solution. Allow the reaction to warm to room temperature (20-25 °C) and stir for 2 to 4 hours.

-

Causality: A slight stoichiometric excess of the OSu ester ensures the complete consumption of the highly valuable peptide fragment. The reaction is initiated at 0 °C to control the exothermic nature of the neutralization and minimize potential side reactions, then warmed to RT to drive the coupling kinetics forward.

-

In-Process Controls (Self-Validation System)

-

Action: Spot the reaction mixture on a Silica Gel TLC plate alongside the starting amine reference. Elute with an appropriate solvent system (e.g., DCM:MeOH 9:1) and stain with Ninhydrin (0.2% in ethanol) followed by gentle heating.

-

System Validation: Ninhydrin reacts specifically with primary amines to form a deep purple/blue color (Ruhemann's purple). The complete disappearance of the baseline/lower Rf amine spot validates that the coupling has reached 100% conversion. If the spot persists, the system dictates the immediate addition of 0.1 eq Fmoc-Ala-OSu and 0.2 eq DIPEA.

Aqueous Workup & Phase Separation

-

Action: Dilute the reaction mixture with 10 volumes of EtOAc and transfer to a separatory funnel.

-

Wash 1 (Acidic): Wash with 3 portions of 5% KHSO4 (aq).

-

Causality: Protonates and extracts excess DIPEA and any trace unreacted starting amine into the aqueous layer.

-

-

Wash 2 (Basic): Wash with 3 portions of saturated NaHCO3 (aq).

-

Wash 3 (Neutral): Wash with 1 portion of Brine.

-

Causality: Removes residual water from the organic phase and breaks any stubborn emulsions.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure Fmoc-Ala-Xaa-OR peptide.

Troubleshooting & Optimization

| Observation / Issue | Mechanistic Cause | Corrective Action / Optimization |

| Incomplete Coupling | Amine is not fully deprotonated, or OSu ester has partially hydrolyzed due to moisture. | Verify reaction pH is ~8 (wet pH paper). Ensure anhydrous solvents are used. Add 0.2 eq extra Fmoc-Ala-OSu. |

| Low Yield after Workup | Product is highly polar and is partitioning into the aqueous phase during washes. | Substitute EtOAc with a more polar organic solvent mixture (e.g., DCM/Isopropanol 4:1) or reduce the volume of aqueous washes. |

| Presence of Fmoc-Ala-OH in Product | Incomplete removal during the NaHCO3 wash. | Ensure the NaHCO3 solution is fully saturated. Increase the number of basic washes. |

| Premature Fmoc Cleavage | Over-exposure to excess base (DIPEA) over extended reaction times. | Strictly limit DIPEA to 2.0-2.2 eq. Alternatively, utilize a weaker base like N-Methylmorpholine (NMM). |

References

- Fmoc-L-alanine N-hydroxysuccinimide ester - Chem-Impex. Chem-Impex International.

- Buy Fmoc-Leu-OSu | 76542-83-1 - Smolecule. Smolecule.

- In Search of NPY Y4R Antagonists: Incorporation of Carbamoylated Arginine, Aza-Amino Acids, or d-Amino Acids into Oligopeptides Derived from the C-Termini of the Endogenous Agonists. ACS Omega.

Sources

Troubleshooting & Optimization

Troubleshooting low coupling yields with Fmoc-L-alanine succinimidyl ester

Title: Technical Support Center: Troubleshooting Fmoc-L-Alanine Succinimidyl Ester (Fmoc-Ala-OSu) Coupling Yields

Introduction Welcome to the Advanced Bioconjugation Support Center. As an Application Scientist, I frequently encounter challenges regarding low coupling yields when utilizing Fmoc-L-alanine succinimidyl ester (Fmoc-Ala-OSu). This pre-activated reagent is highly efficient for introducing Fmoc-protected alanine to primary amines. However, the delicate balance between aminolysis (the desired coupling) and hydrolysis (the primary side reaction), coupled with the base-sensitivity of the Fmoc group, requires precise experimental control. This guide provides a mechanistic approach to diagnosing and resolving low coupling yields.

Diagnostic Workflow

Diagnostic flowchart for troubleshooting Fmoc-Ala-OSu coupling inefficiencies.

Troubleshooting Guide & FAQs

Q1: My coupling yield drops significantly over the course of a 4-hour reaction. What is the mechanistic cause? A1: The most common culprit is the competitive hydrolysis of the N-hydroxysuccinimide (NHS) ester. Water acts as a nucleophile, cleaving the ester bond and rendering the Fmoc-Ala-OSu inactive before it can react with your target amine[1]. The rate of this hydrolysis is highly pH-dependent; the hydroxyl ion (OH⁻) is a potent nucleophile, meaning hydrolysis accelerates exponentially as pH increases[1]. If your reaction is running too long or at a pH > 8.5, the ester is likely hydrolyzing before aminolysis can complete[2].

Q2: I dissolved my Fmoc-Ala-OSu in DMF, but my yields are near zero. Could the solvent be the issue? A2: Absolutely. NHS esters must be dissolved in anhydrous, high-purity organic solvents (DMF or DMSO) prior to addition to an aqueous buffer[3]. Standard laboratory DMF degrades over time to form dimethylamine[2]. This secondary amine will rapidly react with the NHS ester, consuming your Fmoc-Ala-OSu stock[3]. Causality check: If your DMF has a faint "fishy" odor, dimethylamine is present. Always use freshly opened, anhydrous, amine-free DMF or DMSO.

Q3: I am using Tris buffer at pH 8.0 to maintain optimal conditions, but I see no Fmoc-Ala incorporation. Why? A3: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. In NHS ester chemistry, primary amine-containing buffers like Tris or Glycine act as competitive nucleophiles[4]. They will react directly with Fmoc-Ala-OSu, completely inhibiting the labeling of your target molecule[5]. You must perform a buffer exchange into an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or sodium bicarbonate, prior to conjugation[2].

Q4: My mass spectrometry data shows the addition of an Alanine residue (+71 Da) to my peptide, but the Fmoc group (+222 Da) is missing. What happened? A4: You are observing premature Fmoc deprotection. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is inherently base-labile, designed to be removed via a β-elimination mechanism[6]. While it is generally stable in weak bases like sodium bicarbonate[], prolonged exposure to higher pH environments (pH > 8.5) or the presence of secondary/tertiary amines in your reaction mixture can trigger unintended Fmoc cleavage. To prevent this, strictly maintain the pH between 7.5 and 8.0 and limit the reaction time to 1-2 hours.

Quantitative Data: Reaction Parameters

To optimize your coupling, you must balance the deprotonation of your target amine (which requires a higher pH to become a strong nucleophile) against the stability of both the NHS ester and the Fmoc group (which require a lower pH to prevent hydrolysis and cleavage).

Table 1: Kinetics of NHS Ester Hydrolysis vs. pH

| Buffer pH | Temperature | Estimated NHS Ester Half-Life (t₁/₂) | Primary Risk Factor |

|---|---|---|---|

| pH 7.0 | 0°C | 4 to 5 hours | Incomplete target amine deprotonation |

| pH 7.5 - 8.0 | 20°C | ~1 hour | Optimal balance for coupling |

| pH 8.6 | 4°C | 10 minutes | Rapid hydrolysis; poor yield |

| pH > 9.0 | 20°C | < 2 minutes | Complete hydrolysis; Fmoc loss |

Data synthesized from established NHS ester hydrolysis kinetics,,[8].

Table 2: Buffer Compatibility for Fmoc-Ala-OSu Coupling

| Buffer System | Compatibility | Mechanistic Reason |

|---|---|---|

| Phosphate (PBS) | Excellent | Amine-free; maintains stable pH 7.2-7.5. |

| Sodium Bicarbonate | Good | Amine-free; pH 8.3 is optimal for aminolysis, but monitor for Fmoc stability[],[2]. |